molecular formula C11H13NO3 B13827299 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal

3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal

Cat. No.: B13827299
M. Wt: 207.23 g/mol
InChI Key: FZPSVRYJDPYKHK-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal: is a chemical compound known for its unique structure and properties It contains a dihydroxyphenyl group, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal typically involves the condensation of 3,4-dihydroxyphenylacetaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products:

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its potential biological activity, including antioxidant properties.
  • Used in studies related to enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, such as in the development of new drugs.
  • Studied for its effects on cellular processes and potential as a pharmacological agent.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The imine group can interact with nucleophiles, affecting enzyme activity and other biochemical pathways. The compound’s effects are mediated through its ability to modulate these molecular interactions and pathways.

Comparison with Similar Compounds

Uniqueness: 3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-[2-(3,4-dihydroxyphenyl)ethylimino]propanal

InChI

InChI=1S/C11H13NO3/c13-7-1-5-12-6-4-9-2-3-10(14)11(15)8-9/h2-3,5,7-8,14-15H,1,4,6H2

InChI Key

FZPSVRYJDPYKHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCN=CCC=O)O)O

Origin of Product

United States

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